2-Isopropylphenol

Overview

Description

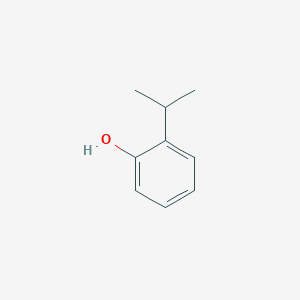

2-Isopropylphenol (CAS 88-69-7), also known as o-cumenol, is a phenolic compound characterized by a hydroxyl group and an isopropyl substituent in the ortho position on a benzene ring. It is a secondary metabolite found in Cistus ladanifer, a Mediterranean shrub known for its allelopathic properties . This compound exhibits significant phytotoxic effects, particularly inhibiting seed germination and seedling growth in plants such as Lactuca sativa (lettuce) and Allium cepa (onion) at concentrations as low as 1 mM . Its bioactivity is attributed to its ability to interfere with enzymatic processes, such as λ-phosphatase activity, critical for germination . Additionally, this compound demonstrates hormetic effects, stimulating growth at low concentrations (e.g., 0.1 mM) while inhibiting it at higher doses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylphenol can be synthesized through various methods. One common method involves the alkylation of phenol with propylene in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the ortho-isomer .

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Saturated phenolic derivatives.

Substitution: Halogenated, nitrated, or sulfonated phenols.

Scientific Research Applications

Agricultural Applications

2-Isopropylphenol has been studied for its effects on plant growth and germination. Research indicates that it exhibits significant inhibitory effects on the germination and growth of certain plant species. For instance, a study evaluated its impact on Allium cepa (onion) and Lactuca sativa (lettuce), revealing the following findings:

| Compound | IC50 (mM) | Effect on Germination | Effect on Hypocotyl Length | Effect on Radicle Length |

|---|---|---|---|---|

| This compound | 0.1 | Strong inhibition | 0.3 | 0.4 |

| Estragole | 1.5 | Moderate inhibition | >1.0 | >1.0 |

The study found that the IC50 for this compound was particularly low, indicating its potency as a growth inhibitor in controlled environments such as filter paper assays .

Toxicological Studies

In toxicology, this compound has been evaluated for its endocrine-disrupting potential. A study investigated its effects alongside other phenolic compounds on thyroid hormone binding in vitro. The results demonstrated that certain concentrations of this compound can disrupt normal thyroid function, highlighting its relevance in environmental toxicology research:

| Phenolic Compound | Effect on Thyroid Hormone Binding |

|---|---|

| This compound | Disruption observed |

| Estragole | Minimal disruption |

This underscores the need for further investigation into the environmental impacts of phenolic compounds and their potential health risks .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has garnered attention due to its structural similarity to propofol, an anesthetic agent. Research has indicated that it may influence serotonin receptors, which are crucial in managing postoperative nausea and vomiting:

- Mechanism of Action: The compound enhances the activity of inhibitory ligand-gated ion channels while inhibiting excitatory ones.

- Potential Applications: Its properties suggest possible applications in developing new anesthetic agents or adjuncts in anesthesia .

Biodegradation Studies

This compound is also significant in biodegradation research. A strain of Pseudomonas has been shown to utilize it as a sole carbon source, indicating its potential for bioremediation applications:

| Microorganism | Growth Rate (h⁻¹) | Substrate Utilization |

|---|---|---|

| Pseudomonas sp. HBP1 | 0.14 | Utilizes this compound |

This finding suggests that this compound could be effectively used in bioremediation strategies to mitigate environmental contamination by phenolic compounds .

Case Studies and Research Findings

Several studies have documented the effects of this compound across different applications:

- A study published in Toxicological Sciences highlighted the compound's thyroid-disrupting activities when tested against various phenolic compounds .

- Research documented in Applied Environmental Microbiology demonstrated the biodegradation capabilities of specific microbial strains utilizing this compound as a carbon source, emphasizing its potential for environmental cleanup .

Mechanism of Action

The mechanism of action of 2-Isopropylphenol involves its interaction with various molecular targets and pathways. For instance, it can activate estrogen receptors, leading to changes in gene expression and cellular responses. Its antioxidant properties are attributed to its ability to scavenge free radicals and enhance endogenous antioxidant systems .

Comparison with Similar Compounds

Structural and Functional Comparison

Key Structural Features:

- 2-Isopropylphenol: Ortho-substituted phenol with an isopropyl group.

- Estragole (1-methoxy-4-allylbenzene) : Methoxy and allyl substituents in the para position.

- Carvacrol (5-isopropyl-2-methylphenol): Methyl and isopropyl groups in meta and para positions.

Bioactivity Comparison:

Key Findings :

Potency: this compound is more potent than estragole, requiring lower concentrations to achieve 50% inhibition (IC50) in germination (0.7 mM vs. 1.5 mM) and root growth (0.4 mM vs. 1.1 mM) .

Substrate Dependency: Both compounds show reduced efficacy in soil compared to paper substrates due to adsorption, volatilization, and microbial degradation . For example, this compound’s inhibition of L. sativa root growth disappears in soil, while estragole stimulates A. cepa root length (EC50 = 0.1 mM) under soil conditions .

Hormesis: Unlike carvacrol, both this compound and estragole exhibit biphasic responses, promoting growth at low concentrations (0.1 mM) .

Synergistic Effects

- A mixture of this compound and estragole at 0.5 mM enhances inhibition of A. cepa germination (%GR) and L. sativa growth (%GT), surpassing individual effects . This synergy suggests combinatorial strategies could improve bioherbicide efficacy.

Environmental Impact and Biodegradation

- Biodegradability: this compound is metabolized by Pseudomonas sp. strain MS-1 via a meta-cleavage pathway, contrasting with persistent synthetic herbicides .

- Ecotoxicity: While less persistent, high concentrations in soil may still pose risks to non-target organisms, a limitation shared with other alkylphenols like 2-sec-butylphenol .

Biological Activity

2-Isopropylphenol, also known as thymol, is a phenolic compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound has the following chemical structure:

- Chemical Formula : C₁₁H₁₄O

- Molecular Weight : 162.23 g/mol

This compound is characterized by a hydroxyl group (-OH) attached to an isopropyl-substituted aromatic ring, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. A study demonstrated its effectiveness against various gram-positive bacteria and fungi, inhibiting cell wall synthesis by targeting the enzyme d-glutamate ligase in Bacillus subtilis . The compound exhibited weak lytic effects on protoplasts and inhibited protein synthesis without significantly affecting nucleic acid synthesis.

Phytotoxic Effects

This compound has been shown to inhibit seed germination and plant growth. In experiments with Lactuca sativa (lettuce), it demonstrated an IC50 value of 0.7 mM for germination rate inhibition and 0.4 mM for radicle size . The compound's phytotoxicity was concentration-dependent, with higher concentrations leading to more pronounced effects.

| Plant Species | IC50 (mM) | Effect |

|---|---|---|

| Lactuca sativa (germination) | 0.7 | Inhibition of germination rate |

| Lactuca sativa (radicle size) | 0.4 | Inhibition of growth |

| Allium cepa (hypocotyl size) | 0.6 | Inhibition in soil |

Antioxidant Activity

The antioxidant capacity of this compound has been documented in various studies. It has shown the ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes . This property is particularly relevant in medical applications where oxidative stress is a concern.

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : Inhibition of cell wall synthesis in bacteria through specific enzyme targeting.

- Phytotoxic Mechanism : Disruption of normal plant physiological processes leading to impaired growth.

- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities.

Case Studies

- Microbial Degradation : A study involving Pseudomonas sp. strain HBP1 showed that this bacterium could utilize this compound as its sole carbon source, indicating potential for bioremediation applications .

- Phytotoxicity Assessment : Research on the effects of this compound on seed germination and growth in various plants revealed significant inhibitory effects, suggesting its potential use as a natural herbicide .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 2-isopropylphenol in metabolic studies?

Thin-layer chromatography (TLC) using solvent systems like isooctane:acetone (1:1:0.5) can resolve this compound (Rf ≈ 0.8) from other phenolic metabolites. Colorimetric assays (e.g., Folin-Ciocalteu reagent) or GC-MS with appropriate surrogate standards (e.g., phenol-d₆) improve specificity and quantification accuracy. Confirmation via hydrolysis and re-chromatography is advised to rule out conjugated metabolites .

Q. How can this compound be synthesized and purified for laboratory use?

A common synthesis route involves trifluoromethanesulfonation of this compound using pyridine as a base, yielding 2-isopropylphenyl trifluoromethanesulfonate. Purification via column chromatography (n-pentane:EtOAc = 50:1) achieves >99% purity. Monitor reaction progress using TLC (Rf = 0.35 under similar conditions) .

Q. What stability considerations are critical for this compound in high-temperature catalytic applications?

Under elevated temperatures (e.g., biomass conversion), this compound’s stability in Pickering emulsions depends on pH and salt concentration. Pre-saturation with inert gases (N₂/Ar) minimizes oxidative degradation. Validate stability via periodic GC analysis and control for side reactions (e.g., dimerization) .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what experimental models are suitable?

Mouse liver microsome studies reveal two primary metabolites: free this compound (Rf ≈ 0.8) and a dihydroxy conjugate (Rf ≈ 0.3). In vitro models using human hepatocyte lines (e.g., HepG2) paired with LC-HRMS can identify species-specific phase I/II metabolism. Cross-validate findings with in vivo rodent studies to assess bioavailability and excretion kinetics .

Q. What mechanistic insights explain this compound’s role in stabilizing Pickering emulsions for biphasic catalysis?

this compound acts as an interfacial stabilizer in emulsions via π-π stacking and hydrophobic interactions with catalyst nanoparticles (e.g., Pd/C). Experimental optimization requires measuring emulsion droplet size (dynamic light scattering) and stability under shear stress (rheometry). Compare performance against structurally similar alkylphenols (e.g., 4-propylguaiacol) to identify structure-activity relationships .

Q. How can contradictory ecotoxicity data for this compound be reconciled across studies?

Discrepancies in EC₅₀ values (e.g., this compound vs. thymol) may arise from assay conditions (pH, temperature) or test organism sensitivity. Standardize protocols using Microtox® (25°C, 5-min exposure) and cross-reference with Daphnia magna assays. Account for metabolite contributions by analyzing degradation products via HPLC-UV .

Q. What strategies mitigate interference from this compound in environmental sample analysis?

Solid-phase extraction (SPE) with C18 cartridges effectively isolates this compound from complex matrices (e.g., wastewater). Use isotopically labeled surrogates (e.g., ²H₃-2-isopropylphenol) for recovery correction. For GC-MS, derivatization with BSTFA enhances sensitivity and reduces column adsorption .

Q. Methodological Notes

- Toxicity Testing : Prioritize OECD Guidelines 201 (algae) and 202 (Daphnia) for regulatory compliance .

- Catalytic Applications : Optimize Pickering emulsion parameters (surfactant concentration, oil:water ratio) using factorial design experiments .

- Metabolic Profiling : Combine in vitro (microsomes) and in silico (QSAR) models to predict human metabolic pathways .

Properties

IUPAC Name |

2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBJBYGJVIBWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044391 | |

| Record name | 2-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-isopropyl phenol is a light-yellow liquid. Less dense than water and insoluble in water. Hence floats on water., Light yellow liquid; mp = 17 deg C; [CAMEO] Melting point = 12-16 deg C; [Sigma-Aldrich MSDS], Liquid, Colourless liquid, phenolic odour | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Isopropylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

417.2 °F at 760 mmHg (USCG, 1999), 212.00 to 214.00 °C. @ 760.00 mm Hg | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

220 °F (USCG, 1999) | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

slightly soluble in water, miscible (in ethanol) | |

| Record name | 2-Isopropylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.995 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989-0.999 | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

88-69-7, 25168-06-3 | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2899Z0Q2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62.6 °F (USCG, 1999), 15 - 16 °C | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.